molecular formula C17H14BrNO5 B302891 2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No. B302891
M. Wt: 392.2 g/mol
InChI Key: BXZCOOQZJSMAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as DMBO, is a synthetic compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In

Mechanism of Action

2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one works by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). By blocking these proteins, 2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can reduce inflammation and oxidative stress, which are associated with a range of diseases and conditions.
Biochemical and Physiological Effects:
2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, it also has some limitations, including its relatively low potency and the need for further optimization to improve its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research on 2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, including the development of more potent and selective analogs for use in drug development, further investigation of its mechanism of action and physiological effects, and exploration of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, 2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a promising compound with potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be synthesized using a variety of methods, including the reaction of 2-bromo-5-methoxyaniline with 2,3-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction yields the intermediate 2-(5-bromo-2-methoxyphenyl)-3,4-dimethoxybenzaldehyde, which can be further reacted with hydroxylamine hydrochloride to form 2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been studied for its potential applications in a wide range of scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.

properties

Product Name

2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Molecular Formula

C17H14BrNO5

Molecular Weight

392.2 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C17H14BrNO5/c1-21-13-5-4-9(18)6-11(13)16-19-12-8-15(23-3)14(22-2)7-10(12)17(20)24-16/h4-8H,1-3H3

InChI Key

BXZCOOQZJSMAEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC

Origin of Product

United States

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